N-(3,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide is a chemical compound characterized by the presence of difluorophenyl and isoxazolecarboxamide groups
Preparation Methods
The synthesis of N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide typically involves several steps. One common method includes the reaction of 3,4-difluoroaniline with 4,5-dimethylisoxazole-3-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Chemical Reactions Analysis
N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide (MnO2) in dry dichloromethane.
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring, using reagents like sodium methoxide (NaOMe).
Scientific Research Applications
N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, contributing to its antimicrobial properties .
Comparison with Similar Compounds
N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound also contains a difluorophenyl group and exhibits similar redox properties.
N-(4-Methoxyphenylamino)-N,2-dimethylquinazoline: Known for its microtubule formation inhibition and apoptosis induction.
The uniqueness of N-(3,4-Difluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide lies in its specific structural features and the combination of difluorophenyl and isoxazolecarboxamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10F2N2O2 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-7(2)18-16-11(6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17) |
InChI Key |
FUQKKIKHHBFRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=CC(=C(C=C2)F)F)C |
Origin of Product |
United States |
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